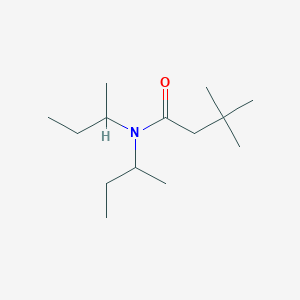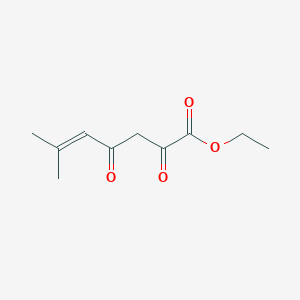![molecular formula C25H20N2O B14349469 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 93795-06-3](/img/structure/B14349469.png)
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of triphenylmethyl hydrazine with cyclohexa-2,5-dien-1-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification steps to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-2,5-dien-1-one compounds .
科学研究应用
4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
相似化合物的比较
Similar Compounds
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one: Similar structure but with different substituents on the hydrazinylidene group.
Cyclohexa-1,4-dienes: Compounds with similar cyclohexadiene rings but different functional groups.
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
93795-06-3 |
|---|---|
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
4-(trityldiazenyl)phenol |
InChI |
InChI=1S/C25H20N2O/c28-24-18-16-23(17-19-24)26-27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,28H |
InChI 键 |
HPUSHAOHRBOVMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)






![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)

![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
